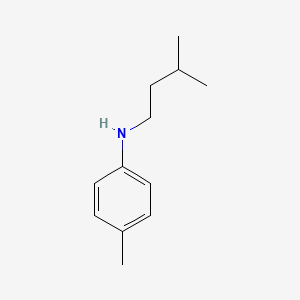![molecular formula C4H10FN3OS B13250041 1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol](/img/structure/B13250041.png)
1-[(N'-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C₄H₁₀FN₃OS and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a fluorine atom, a sulfanyl group, and an aminocarbamimidoyl group, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
The synthesis of 1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product .
In industrial production, the synthesis may be scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of the fluorine atom and the sulfanyl group plays a crucial role in its binding affinity and specificity towards these targets . Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives .
Comparison with Similar Compounds
1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol can be compared with other similar compounds, such as sulfenamides, sulfinamides, and sulfonamides . These compounds share some structural similarities but differ in their chemical properties and reactivity.
Sulfinamides: These compounds are often used as intermediates in organic synthesis and have distinct oxidation states compared to the target compound.
Sulfonamides: Widely used as antibiotics, they have a different mechanism of action and biological activity.
The uniqueness of 1-[(N’-Aminocarbamimidoyl)sulfanyl]-3-fluoropropan-2-ol lies in its specific combination of functional groups, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C4H10FN3OS |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
(3-fluoro-2-hydroxypropyl) N'-aminocarbamimidothioate |
InChI |
InChI=1S/C4H10FN3OS/c5-1-3(9)2-10-4(6)8-7/h3,9H,1-2,7H2,(H2,6,8) |
InChI Key |
LHGHUJQHSPYKSY-UHFFFAOYSA-N |
Isomeric SMILES |
C(C(CS/C(=N/N)/N)O)F |
Canonical SMILES |
C(C(CSC(=NN)N)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[2-(quinolin-6-yloxy)ethyl]amine](/img/structure/B13249960.png)
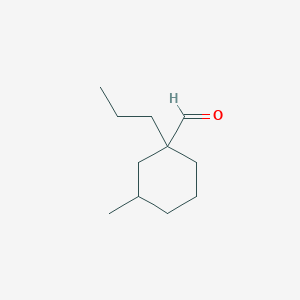
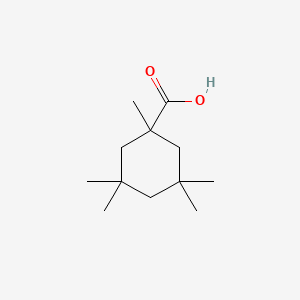
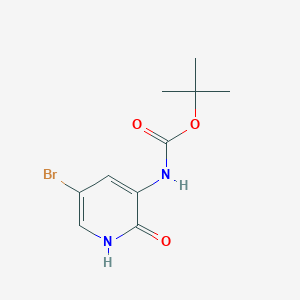
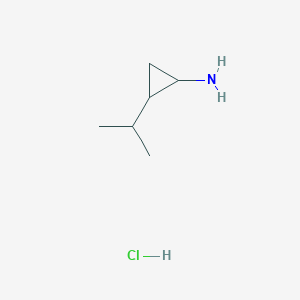

![tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate](/img/structure/B13250012.png)


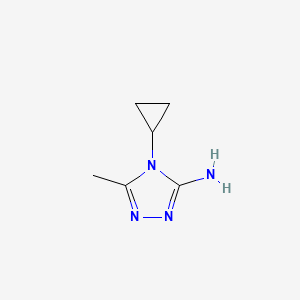
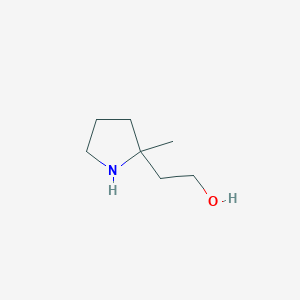

![(2S)-2-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]butan-1-ol](/img/structure/B13250063.png)
